Thiazolidin-4-one, 3-ethyl-5-(1-ethyl-1H-pyrazol-3-ylmethylene)-2-thioxo-
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Overview
Description
3-ETHYL-5-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE is a heterocyclic compound that features a thiazolone core with ethyl and pyrazolyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ETHYL-5-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves the condensation of 1-ethyl-3-pyrazolecarbaldehyde with 3-ethyl-2-thioxothiazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-ETHYL-5-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:
Oxidation: The thiazolone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: The ethyl and pyrazolyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives depending on the specific reaction conditions.
Scientific Research Applications
3-ETHYL-5-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-ETHYL-5-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-ETHYL-2-THIOXO-1,3-THIAZOLIDIN-4-ONE: A structurally related compound with similar chemical properties.
1-ETHYL-3-PYRAZOLECARBALDEHYDE: Another related compound used in the synthesis of various heterocyclic systems.
Uniqueness
3-ETHYL-5-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE is unique due to its combination of a thiazolone core with ethyl and pyrazolyl substituents, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H13N3OS2 |
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Molecular Weight |
267.4 g/mol |
IUPAC Name |
(5E)-3-ethyl-5-[(1-ethylpyrazol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H13N3OS2/c1-3-13-6-5-8(12-13)7-9-10(15)14(4-2)11(16)17-9/h5-7H,3-4H2,1-2H3/b9-7+ |
InChI Key |
VRZGMNFCCUAQDW-VQHVLOKHSA-N |
Isomeric SMILES |
CCN1C=CC(=N1)/C=C/2\C(=O)N(C(=S)S2)CC |
Canonical SMILES |
CCN1C=CC(=N1)C=C2C(=O)N(C(=S)S2)CC |
Origin of Product |
United States |
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